

A Comprehensive Technical Guide to 3-(2-Methoxyphenoxy)benzaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Methoxyphenoxy)benzaldehyde

Cat. No.: B1610010

[Get Quote](#)

This technical guide provides an in-depth exploration of **3-(2-Methoxyphenoxy)benzaldehyde**, a key organic intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of its chemical and physical properties, a robust synthetic protocol, and a detailed characterization workflow. The insights provided herein are grounded in established chemical principles and supported by authoritative sources.

Core Molecular Attributes and Physicochemical Properties

3-(2-Methoxyphenoxy)benzaldehyde is an aromatic compound characterized by a benzaldehyde ring linked to a methoxyphenoxy moiety at the 3-position. This substitution pattern imparts specific electronic and steric properties that make it a valuable building block in organic synthesis.

A summary of its key quantitative data is presented in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₂ O ₃	[1] [2]
Molecular Weight	228.25 g/mol	[1]
Appearance	Yellow liquid	[1]
Boiling Point	148-157 °C at 5 mmHg	[1]
Purity	≥ 97% (GC)	[1]
CAS Number	122283-23-2	[1] [2]

Note: The properties listed are for the structurally similar isomer 2-(3-Methoxyphenoxy)benzaldehyde, as detailed data for the target compound is limited. These values provide a reasonable estimate for experimental planning.

Caption: Molecular structure of **3-(2-Methoxyphenoxy)benzaldehyde**.

Synthesis and Purification: A Mechanistic Approach

The synthesis of **3-(2-Methoxyphenoxy)benzaldehyde** can be approached through several established organic chemistry reactions. A common and effective method is the Ullmann condensation, a copper-catalyzed reaction that forms a diaryl ether, followed by oxidation of a precursor functional group to the desired aldehyde.

Experimental Protocol: Two-Step Synthesis

Step 1: Ullmann Condensation for Diaryl Ether Formation

This step involves the coupling of 3-bromobenzyl alcohol with 2-methoxyphenol. The choice of a benzyl alcohol derivative protects the future aldehyde functionality as an alcohol, which is less reactive under the coupling conditions.

- Reaction Setup: In a nitrogen-flushed round-bottom flask, combine 3-bromobenzyl alcohol (1.0 eq), 2-methoxyphenol (1.2 eq), potassium carbonate (2.0 eq) as the base, and copper(I) iodide (0.1 eq) as the catalyst in dimethylformamide (DMF).

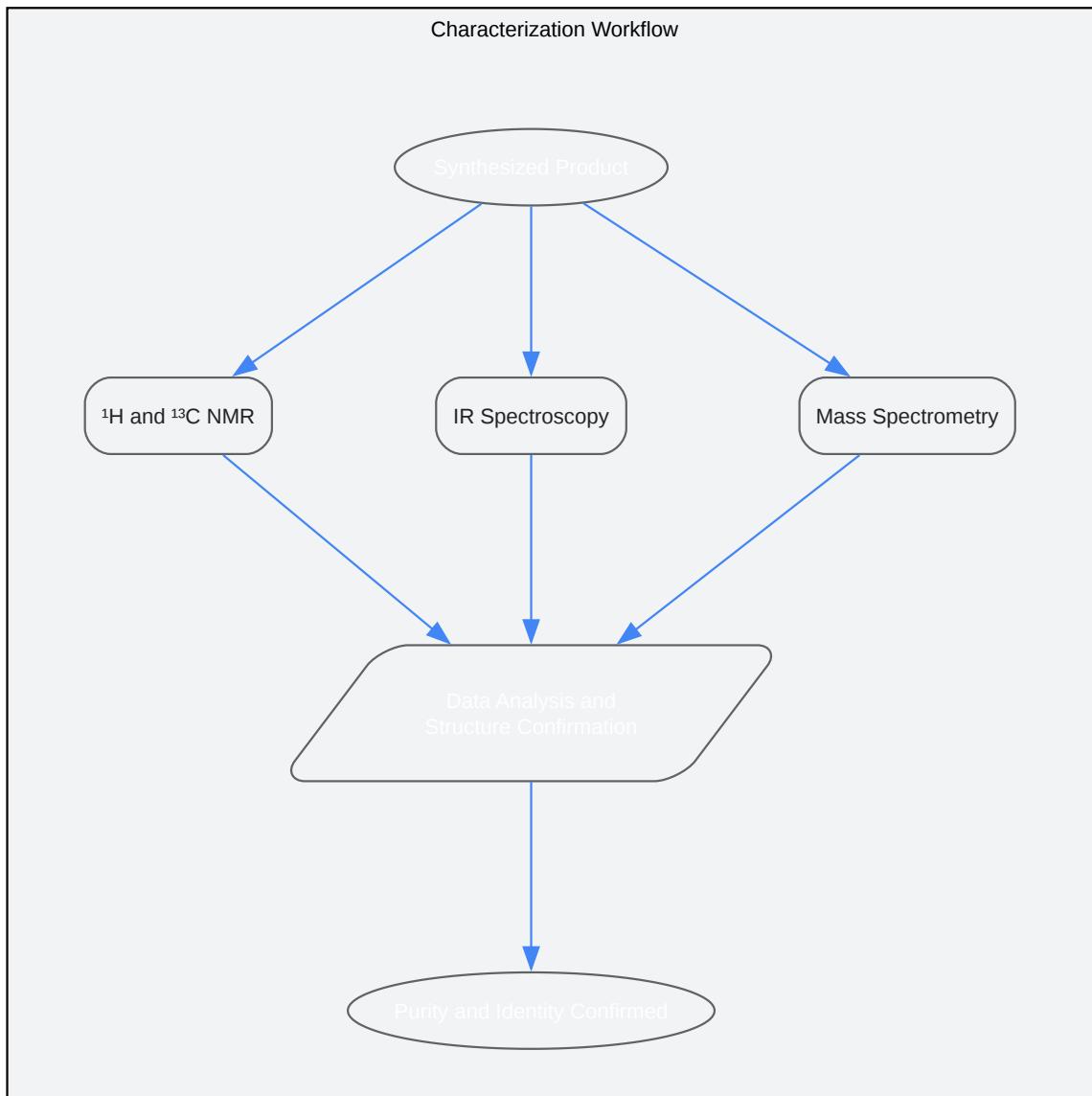
- Reaction Execution: Heat the mixture to 120-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(2-methoxyphenoxy)benzyl alcohol.

Step 2: Oxidation to Aldehyde

The synthesized alcohol is then oxidized to the final benzaldehyde product. A mild oxidizing agent like pyridinium chlorochromate (PCC) is chosen to prevent over-oxidation to the carboxylic acid.

- Reaction Setup: Dissolve the crude 3-(2-methoxyphenoxy)benzyl alcohol in dichloromethane (DCM) in a round-bottom flask.
- Reaction Execution: Add PCC (1.5 eq) portion-wise to the solution at room temperature. Stir the mixture for 2-4 hours, again monitoring by TLC.
- Purification: Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts. Wash the silica pad with additional DCM. The combined filtrates are then concentrated. The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **3-(2-Methoxyphenoxy)benzaldehyde**.

[Click to download full resolution via product page](#)


Caption: Synthetic workflow for **3-(2-Methoxyphenoxy)benzaldehyde**.

Comprehensive Structural Characterization

To ensure the identity and purity of the synthesized **3-(2-Methoxyphenoxy)benzaldehyde**, a suite of analytical techniques should be employed.

Spectroscopic Analysis

- ^1H NMR (Proton Nuclear Magnetic Resonance): The ^1H NMR spectrum will provide definitive structural information. Key expected signals include a singlet for the aldehyde proton around 9.9-10.0 ppm, a singlet for the methoxy protons around 3.8 ppm, and a complex multiplet pattern for the aromatic protons in the 6.8-7.8 ppm region.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum will show a characteristic peak for the aldehyde carbonyl carbon around 192 ppm. The aromatic carbons will appear in the 110-160 ppm range, and the methoxy carbon will be observed around 56 ppm.
- IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the aldehyde C=O stretch at approximately 1700 cm^{-1} . The C-O-C ether linkage will show characteristic stretches in the 1250-1000 cm^{-1} region. Aromatic C-H and C=C stretching vibrations will also be present.
- MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M^+) should be observed at an m/z corresponding to the molecular weight of 228.25.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for structural characterization.

Applications in Research and Development

3-(2-Methoxyphenoxy)benzaldehyde is not just a chemical curiosity; it is a valuable intermediate with potential applications in several areas of chemical research.

- Pharmaceutical Development: As a versatile building block, it can be used in the synthesis of more complex molecules with potential biological activity. The diaryl ether motif is present in numerous pharmacologically active compounds.
- Organic Synthesis: It serves as a key intermediate for creating diverse chemical libraries for drug discovery and for the construction of complex molecular architectures.[\[1\]](#)
- Materials Science: This compound can be incorporated into polymers and resins to enhance their thermal stability and mechanical strength, which is beneficial in the manufacturing of durable materials.[\[1\]](#)

Safety and Handling

While specific toxicity data for **3-(2-Methoxyphenoxy)benzaldehyde** is not readily available, it is prudent to handle it with the standard precautions for laboratory chemicals.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-(2-Methoxyphenoxy)benzaldehyde: Synthesis, Characterization, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1610010#3-2-methoxyphenoxy-benzaldehyde-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1610010#3-2-methoxyphenoxy-benzaldehyde-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com